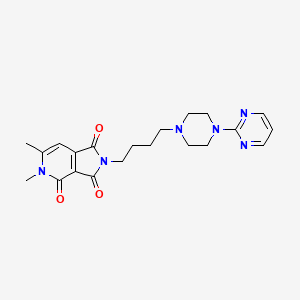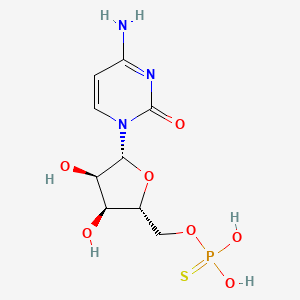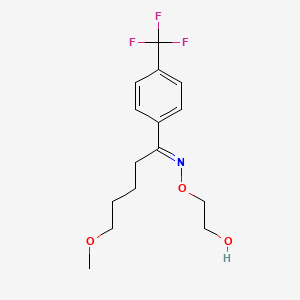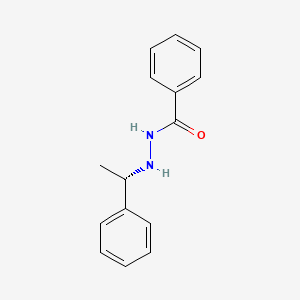
Benmoxin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benmoxin, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was used as an antidepressant in Europe. it is no longer marketed .
Métodos De Preparación
The synthesis of Benmoxin involves the reaction of benzohydrazide with 1-phenylethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Benmoxin undergoes several types of chemical reactions:
Oxidation: Benmoxin can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Benmoxin can undergo substitution reactions where the hydrazine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis.
Biology: Benmoxin has been studied for its effects on monoamine oxidase enzymes.
Medicine: It was used as an antidepressant due to its MAOI activity.
Mecanismo De Acción
Benmoxin exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The increased levels of these neurotransmitters are associated with improved mood and alleviation of depressive symptoms .
Comparación Con Compuestos Similares
Benmoxin is similar to other monoamine oxidase inhibitors such as phenelzine and isocarboxazid. it is unique due to its specific chemical structure and irreversible inhibition mechanism. Other similar compounds include:
Propiedades
Número CAS |
142068-32-4 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N'-[(1S)-1-phenylethyl]benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m0/s1 |
Clave InChI |
BEWNZPMDJIGBED-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


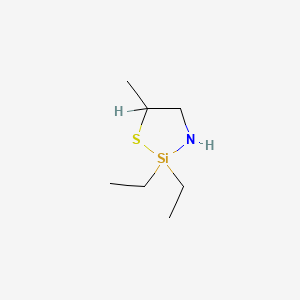

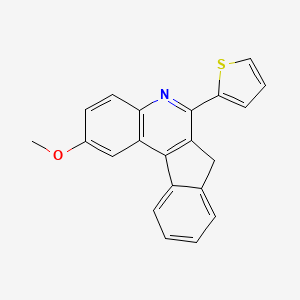
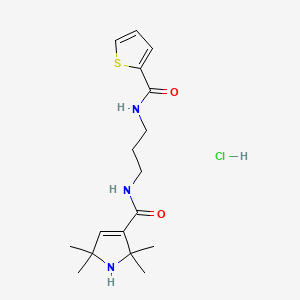
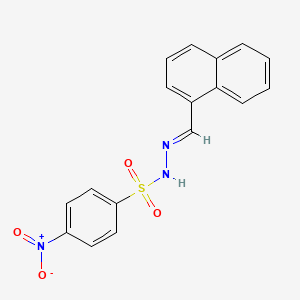
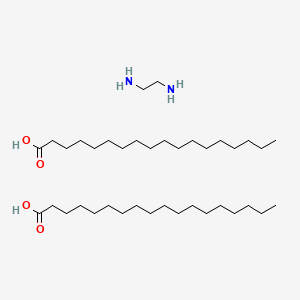

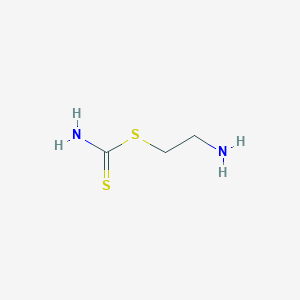
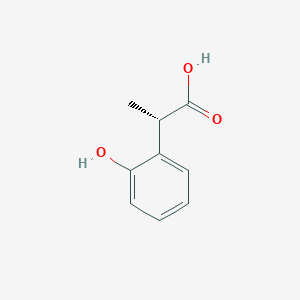
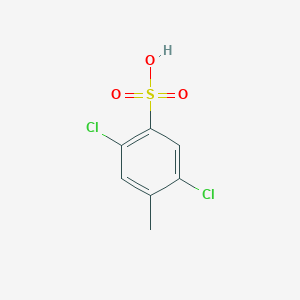
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
